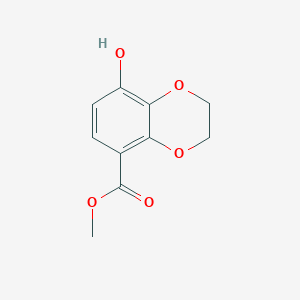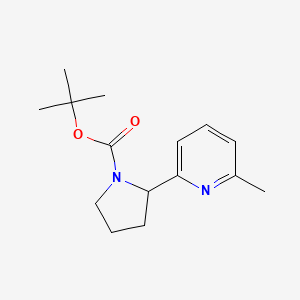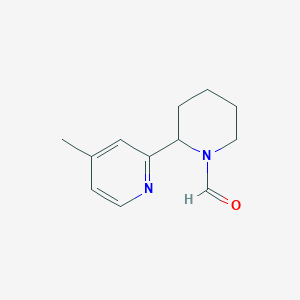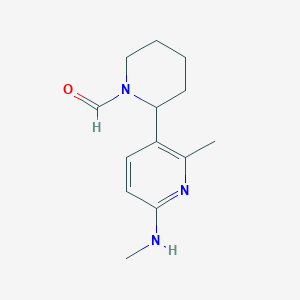
1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester is a chemical compound that belongs to the class of benzodioxins This compound is characterized by a benzodioxin ring structure with a carboxylic acid group at the 5-position, a hydroxyl group at the 8-position, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst. This reaction forms the 1,4-benzodioxin structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced at the 5-position through a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Hydroxylation: The hydroxyl group at the 8-position can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the benzodioxin ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzodioxin derivatives.
科学研究应用
1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxin ring structure can interact with various enzymes and receptors, modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,4-Benzodioxin-2-carboxylic acid: Similar structure but lacks the hydroxyl and methyl ester groups.
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure but lacks the hydroxyl group.
1,4-Benzodioxane: Similar ring structure but lacks the carboxylic acid and hydroxyl groups.
Uniqueness
1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester is unique due to the presence of both the hydroxyl and methyl ester groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound for research and development.
属性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
methyl 5-hydroxy-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-13-10(12)6-2-3-7(11)9-8(6)14-4-5-15-9/h2-3,11H,4-5H2,1H3 |
InChI 键 |
WIUKXKVZNQTLMJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C(=C(C=C1)O)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-((1S,2S)-2-(quinolin-2-yl)cyclopropyl)-3H-iMidazo[4,5-f]quinoline](/img/structure/B11824194.png)

![1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B11824221.png)
![2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)
![1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester](/img/structure/B11824238.png)







![N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B11824272.png)
![2-[3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propyl]guanidine;hydrochloride](/img/structure/B11824274.png)
